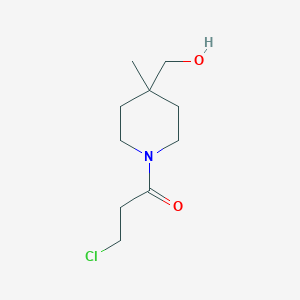

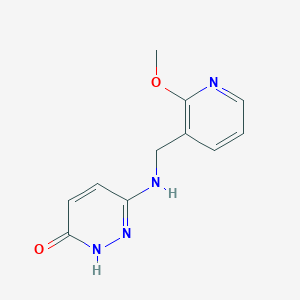

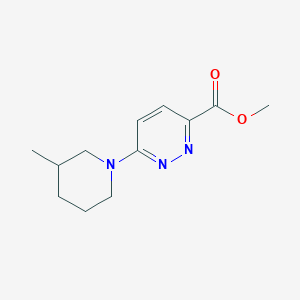

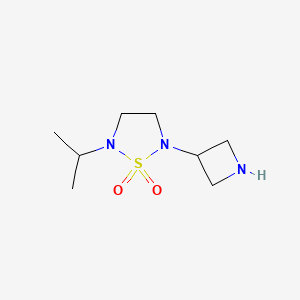

tert-butyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate

説明

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamates, involves the reaction with a base and the anhydride Boc2O under either aqueous or anhydrous conditions . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of similar compounds, such as “tert-Butyl carbamate”, has been analyzed . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as tert-butyl carbamate, have been studied . For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “tert-Butyl ( (1- (aminomethyl)cyclopropyl)methyl)carbamate”, include a molecular weight of 200.28 . It is a solid at room temperature .科学的研究の応用

Drug Development

The tert-butyl carbamate group is often used in drug development as a protective group for amines. This compound could be utilized in the synthesis of pharmaceuticals where the tert-butyl group protects the amine during reactions, and then is removed to yield the active drug compound .

Material Science

In material science, this compound could be involved in the creation of new polymeric materials. Its triazolyl functionality can potentially engage in click chemistry reactions, which are widely used to create polymers with specific and novel properties .

Bioconjugation Techniques

Bioconjugation involves attaching two molecules together, often a small molecule to a biomolecule like a protein or antibody. The aminomethyl group in this compound provides a site that can be targeted for conjugation, making it useful for attaching biomolecules to various surfaces or other molecules .

Neurodegenerative Disease Research

Compounds with triazole rings have been studied for their potential role in treating neurodegenerative diseases. This compound could be a precursor in synthesizing molecules that act on neurological targets or pathways involved in diseases like Alzheimer’s or Parkinson’s .

Chemical Synthesis

In chemical synthesis, this compound could be used as a building block for synthesizing a wide range of other compounds. Its tert-butyl and triazolyl groups offer multiple reactive sites for further chemical transformations .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatography or mass spectrometry to identify or quantify other compounds with similar structures or properties .

Agricultural Chemistry

The aminomethyl group in this compound could be used to synthesize agrochemicals. It could serve as a starting point for creating pesticides or herbicides with new mechanisms of action .

Environmental Science

Lastly, in environmental science, researchers could explore the degradation products of this compound to understand its environmental impact, such as its biodegradability or potential to form harmful byproducts .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[3-[4-(aminomethyl)triazol-1-yl]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O2/c1-11(2,3)18-10(17)13-5-4-6-16-8-9(7-12)14-15-16/h8H,4-7,12H2,1-3H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTBJHGOGABFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1C=C(N=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。